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molecular formula C8H5ClF2O2 B1303457 2,6-Difluoro-4-methoxybenzoyl chloride CAS No. 125369-56-4

2,6-Difluoro-4-methoxybenzoyl chloride

Cat. No. B1303457
M. Wt: 206.57 g/mol
InChI Key: QVJWYHJWQQEEKW-UHFFFAOYSA-N
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Patent
US05156763

Procedure details

A solution of oxalyl chloride (36.5 g, 0.29 mol) in dry benzene (50 ml) was added dropwise to a stirred solution of compound 24 (25.5 g, 0.14 mol) and dry DMF (40 drops) in dry benzene (500 ml) at room temperature. The mixture was stirred at room temperature overnight and the excess of oxalyl chloride and benzene were removed in vacuo.
Quantity
36.5 g
Type
reactant
Reaction Step One
Quantity
25.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=O)[C:2]([Cl:4])=[O:3].[F:7][C:8]1[CH:16]=[C:15]([O:17][CH3:18])[CH:14]=[C:13]([F:19])C=1C(O)=O>C1C=CC=CC=1.CN(C=O)C>[F:7][C:8]1[CH:16]=[C:15]([O:17][CH3:18])[CH:14]=[C:13]([F:19])[C:1]=1[C:2]([Cl:4])=[O:3]

Inputs

Step One
Name
Quantity
36.5 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
25.5 g
Type
reactant
Smiles
FC1=C(C(=O)O)C(=CC(=C1)OC)F
Name
Quantity
50 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O
Name
Quantity
500 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the excess of oxalyl chloride and benzene were removed in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
FC1=C(C(=O)Cl)C(=CC(=C1)OC)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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